Tubulin Polymerization Inhibition: Antiproliferative Potency of 5-Phenyloxazole-2-carboxylic Acid Derivatives vs. ABT751
5-Phenyloxazole-2-carboxylic acid derivatives, direct structural analogs of 5-benzyloxazole-2-carboxylic acid (phenyl replaced with benzyl), exhibit markedly enhanced antiproliferative activity compared to the clinical tubulin inhibitor ABT751. N,5-diphenyloxazole-2-carboxamides 6, 7, and 9 were designed as ABT751 mimetics and showed improved cytotoxicity [1]. Compound 9, the most potent derivative, demonstrated IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2) [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 9: 0.78 μM (HeLa), 1.08 μM (A549), 1.27 μM (HepG2) [1] |
| Comparator Or Baseline | ABT751: higher IC50 values required (exact values not disclosed; study states 'improved cytotoxicity compared with ABT751') [1] |
| Quantified Difference | Improved cytotoxicity; compound 9 achieves sub-micromolar IC50 against HeLa cells |
| Conditions | In vitro cell viability assays (HeLa cervical cancer, A549 lung cancer, HepG2 liver cancer cell lines) |
Why This Matters
This establishes the 5-aryloxazole-2-carboxylic acid scaffold as a superior starting point for developing tubulin inhibitors with lower IC50 values than the clinical benchmark ABT751, guiding medicinal chemists toward this chemotype for lead optimization.
- [1] Zhang R, Mo H, Ma YY, Zhao DG, Zhang K, Zhang T, Chen X, Zheng X. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorg Med Chem Lett. 2021;40:127968. View Source
